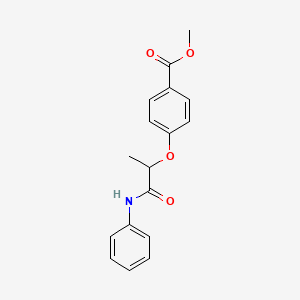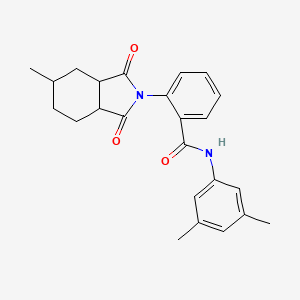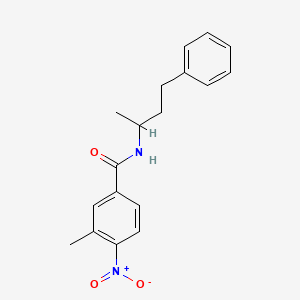
3-methyl-N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide
Übersicht
Beschreibung
3-methyl-N-(1-methyl-3-phenylpropyl)-4-nitrobenzamide is a chemical compound used in scientific research. It is a member of the benzamide family of compounds and is commonly referred to as MP-10. MP-10 is used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Wirkmechanismus
MP-10 acts as a selective dopamine D3 receptor antagonist. It has been shown to decrease the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. MP-10 also has anxiolytic and antidepressant effects, which may be related to its ability to modulate dopamine signaling in the brain.
Biochemical and Physiological Effects:
MP-10 has been shown to modulate dopamine signaling in the brain. It decreases dopamine release in the nucleus accumbens, a brain region involved in reward processing. MP-10 also decreases the activity of dopamine neurons in the ventral tegmental area, another brain region involved in reward processing. These effects may underlie the ability of MP-10 to decrease the rewarding effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MP-10 in lab experiments is its selectivity for the dopamine D3 receptor. This allows for specific investigation of the role of this receptor in various physiological and behavioral processes. However, one limitation of using MP-10 is its relatively low potency compared to other dopamine receptor antagonists. This may require higher doses of MP-10 to be used in experiments, which could lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research involving MP-10. One direction is to investigate its potential therapeutic applications in the treatment of addiction, depression, and anxiety disorders. Another direction is to investigate its role in modulating dopamine signaling in the brain and its effects on reward processing. Additionally, further investigation of the structure-activity relationship of benzamide derivatives may lead to the development of more potent and selective dopamine receptor antagonists.
Wissenschaftliche Forschungsanwendungen
MP-10 has been used in a variety of scientific research studies. It has been shown to have potential therapeutic applications in the treatment of addiction, depression, and anxiety disorders. MP-10 has also been used in studies investigating the role of dopamine in reward processing and addiction. Additionally, MP-10 has been used as a tool to investigate the structure-activity relationship of benzamide derivatives.
Eigenschaften
IUPAC Name |
3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-12-16(10-11-17(13)20(22)23)18(21)19-14(2)8-9-15-6-4-3-5-7-15/h3-7,10-12,14H,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQVQUBXEJVYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)CCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321818 | |
| Record name | 3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
431986-54-8 | |
| Record name | 3-methyl-4-nitro-N-(4-phenylbutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



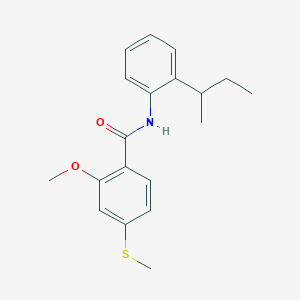
![4,4'-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974586.png)
![1-{2-fluoro-4-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}azepane](/img/structure/B3974587.png)

![1-(4-nitrophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B3974597.png)
![N-[1-(1-adamantyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3974610.png)
![N-(4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B3974612.png)
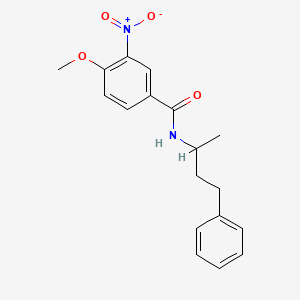
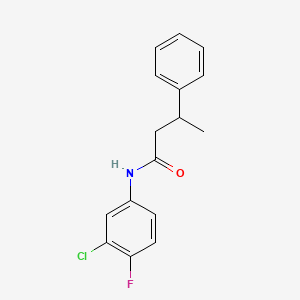
![N-(5-chloro-2-methoxyphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974659.png)
![4-[benzyl(tert-butyl)amino]-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol](/img/structure/B3974666.png)
